Cas no 22120-38-3 (2-(5-iodo-1H-indol-3-yl)ethyldimethylamine)

2-(5-iodo-1H-indol-3-yl)ethyldimethylamine structure
22120-38-3 structure
Product Name:2-(5-iodo-1H-indol-3-yl)ethyldimethylamine
CAS No:22120-38-3
MF:C12H15IN2
MW:314.165374994278
MDL:MFCD29059258
CID:4711384
PubChem ID:13691360
Update Time:2025-09-22

2-(5-iodo-1H-indol-3-yl)ethyldimethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine
    • 5-iodo-dimethyltryptamine
    • XYQLQZJFTUUKHM-UHFFFAOYSA-N
    • [2-(5-iodo-1h-indol-3-yl)ethyl]-dimethyl-amine
    • [2-(5-Iodo-1H-indol-3-yl)-ethyl]-dimethyl-amine
    • 2-(5-iodo-1H-indol-3-yl)ethyldimethylamine
    • MDL: MFCD29059258
    • Inchi: 1S/C12H15IN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
    • InChI Key: XYQLQZJFTUUKHM-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)C(=CN2)CCN(C)C

Computed Properties

  • Exact Mass: 314.02800g/mol
  • Monoisotopic Mass: 314.02800g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 19

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Additional information on 2-(5-iodo-1H-indol-3-yl)ethyldimethylamine

Exploring the Chemistry and Applications of 5-Iodo-dimethyltryptamine (CAS No. 22120-38-3)

5-Iodo-dimethyltryptamine, often abbreviated as 5-Iodo-DMT, is a fascinating compound with the CAS number 22120-38-3. This molecule belongs to the tryptamine family, which is known for its diverse biological activities and research applications. The presence of an iodine atom at the 5-position of the indole ring makes this compound particularly interesting for various scientific investigations.

In recent years, there has been growing interest in iodinated tryptamine derivatives due to their potential applications in medicinal chemistry and neuroscience research. The unique properties of 5-Iodo-dimethyltryptamine make it a valuable tool for studying receptor interactions and biochemical pathways. Researchers are particularly interested in how the iodine substitution affects the compound's binding affinity and metabolic stability compared to other tryptamine derivatives.

The molecular structure of 5-Iodo-DMT (C12H15IN2) features a dimethylated amine group at the side chain and an iodine atom at the 5-position of the indole ring. This specific substitution pattern contributes to its distinct physicochemical properties, including its solubility profile and stability characteristics. Many scientists are investigating whether these structural features could lead to novel research applications in neurochemistry.

From a synthetic chemistry perspective, 5-Iodo-dimethyltryptamine presents interesting challenges and opportunities. The introduction of the iodine atom requires specific synthetic strategies, and researchers have developed various methods for its preparation. Current literature suggests that halogenated tryptamines like 5-Iodo-DMT may offer advantages in certain types of biochemical studies due to their enhanced molecular recognition properties.

In the field of chemical biology, there's increasing attention on how modifications to the tryptamine core affect biological activity. The iodo-substituted tryptamine series, including 5-Iodo-dimethyltryptamine, is being examined for potential research applications in understanding neurotransmitter systems. Some studies suggest that these compounds might serve as valuable tools for investigating certain biochemical pathways, though much more research is needed in this area.

The stability and storage requirements of 5-Iodo-DMT (CAS 22120-38-3) are important considerations for researchers. Like many halogenated compounds, it may be sensitive to light and air, requiring proper handling and storage conditions. These characteristics are particularly relevant for scientists working with this compound in laboratory settings.

Analytical characterization of 5-Iodo-dimethyltryptamine typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The iodine atom provides a useful handle for certain types of analytical detection, making this compound relatively straightforward to identify and quantify in research samples. These analytical features contribute to its utility in various experimental settings.

Recent advances in neuroscience research have sparked renewed interest in tryptamine derivatives like 5-Iodo-DMT. While the primary focus remains on basic scientific research, some investigators are exploring whether structural modifications could lead to compounds with specific research applications. The iodine substitution in particular is being examined for its potential effects on molecular interactions.

From a regulatory perspective, it's important to note that 5-Iodo-dimethyltryptamine is strictly for research purposes in controlled laboratory environments. Responsible use of such compounds is essential, and researchers must adhere to all applicable laws and institutional guidelines when working with this material.

The future research directions for 5-Iodo-DMT (CAS 22120-38-3) may include more detailed structure-activity relationship studies, investigation of its biochemical properties, and potential applications in chemical biology. As with all research compounds, rigorous scientific methodology and ethical considerations must guide any investigations involving this substance.

In summary, 5-Iodo-dimethyltryptamine represents an interesting example of halogenated tryptamine derivatives with potential research applications. Its unique structural features and physicochemical properties make it a valuable compound for certain types of scientific investigations. As research in this area continues to evolve, we may gain deeper insights into the properties and potential applications of this and related compounds in controlled research settings.

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